molecular formula C16H21O4PSi B14591972 Diphenyl (trimethylsilyl)methyl phosphate CAS No. 61357-03-7

Diphenyl (trimethylsilyl)methyl phosphate

Cat. No.: B14591972
CAS No.: 61357-03-7
M. Wt: 336.39 g/mol
InChI Key: HZRCQSUJIUKZIB-UHFFFAOYSA-N
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Description

Diphenyl (trimethylsilyl)methyl phosphate is an organophosphorus compound characterized by the presence of both phenyl and trimethylsilyl groups attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (trimethylsilyl)methyl phosphate typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(C6H5)2P+(CH3)3SiCl(C6H5)2PSi(CH3)3+HCl(C_6H_5)_2P + (CH_3)_3SiCl \rightarrow (C_6H_5)_2P-Si(CH_3)_3 + HCl (C6​H5​)2​P+(CH3​)3​SiCl→(C6​H5​)2​P−Si(CH3​)3​+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (trimethylsilyl)methyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to form phosphonic acids and silanols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halides and alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with trimethylsilyl halides often used to cleave the C-O bond.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Hydrolysis: Phosphonic acids and silanols.

Scientific Research Applications

Diphenyl (trimethylsilyl)methyl phosphate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of diphenyl (trimethylsilyl)methyl phosphate involves its interaction with molecular targets through its phosphate and trimethylsilyl groups. These interactions can lead to the formation of stable complexes with metals or other substrates, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.

    Trimethylsilylphosphine: Contains only the trimethylsilyl group, leading to different reactivity.

    Phosphine oxides: Oxidized derivatives with different chemical properties.

Uniqueness

Diphenyl (trimethylsilyl)methyl phosphate is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct steric and electronic properties. This makes it a versatile reagent in various chemical reactions and applications.

Properties

CAS No.

61357-03-7

Molecular Formula

C16H21O4PSi

Molecular Weight

336.39 g/mol

IUPAC Name

diphenyl trimethylsilylmethyl phosphate

InChI

InChI=1S/C16H21O4PSi/c1-22(2,3)14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

HZRCQSUJIUKZIB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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